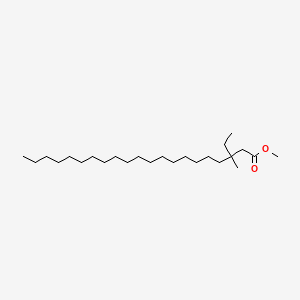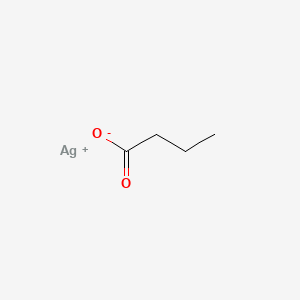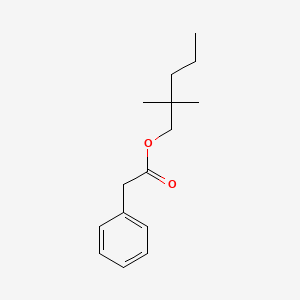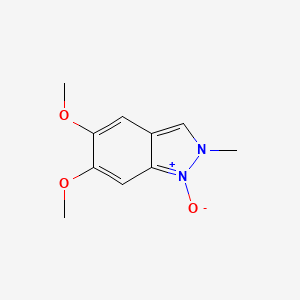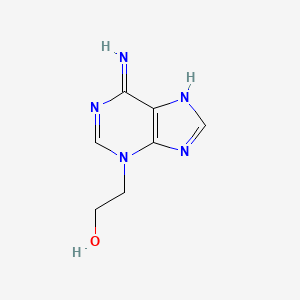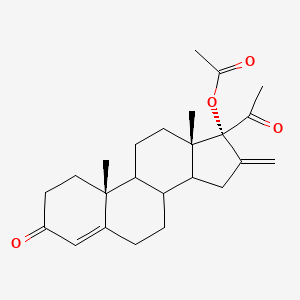
(8xi,9xi,14xi)-16-Methylidene-3,20-dioxopregn-4-en-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE is a synthetic steroid compound. It is structurally related to progesterone and is used as an intermediate in the synthesis of other steroidal drugs. This compound is known for its role in the preparation of medroxyprogesterone acetate and megestrol acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE involves several steps. One common method includes the 6-methylenation of 3-oxo-Δ4 steroids using a formaldehyde acetal in the presence of phosphorus oxychloride . Another approach involves the Mannich reaction to achieve 6-methylenation of androsta-4-ene-3,17-diones .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, acetylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde acetal, phosphorus oxychloride, and hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include medroxyprogesterone acetate and megestrol acetate, both of which are important pharmaceutical agents .
Scientific Research Applications
17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is a precursor in the production of drugs used for hormone therapy and cancer treatment.
Industry: It is utilized in the manufacture of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE involves its interaction with steroid hormone receptors. It acts as a progestin, mimicking the effects of natural progesterone. This interaction leads to the regulation of gene expression and modulation of various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone acetate: A synthetic progestin used in hormone therapy.
Megestrol acetate: Another synthetic progestin used in the treatment of cancer and appetite stimulation.
Uniqueness
17ALPHA-ACETOXY-16-METHYLENE-PREGN-4-EN-3,20-DIONE is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to serve as an intermediate in the synthesis of other important steroidal drugs highlights its significance in pharmaceutical chemistry .
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(10R,13S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13,19-21H,1,6-12H2,2-5H3/t19?,20?,21?,22-,23-,24-/m0/s1 |
InChI Key |
XSNMCQGNVPSIQM-LKDGEGJSSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


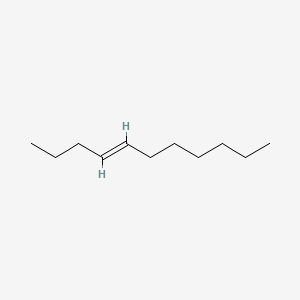
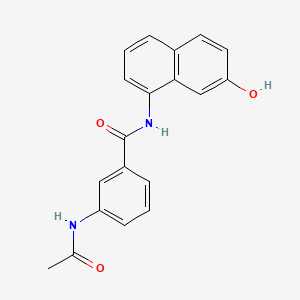
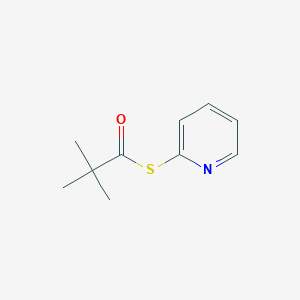
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
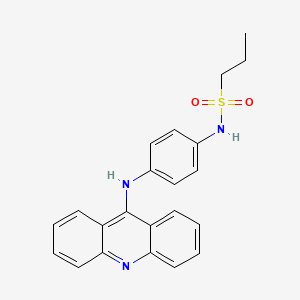
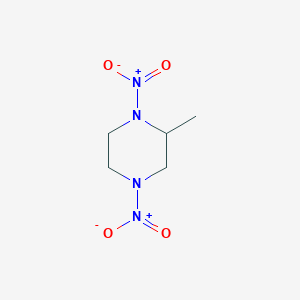
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
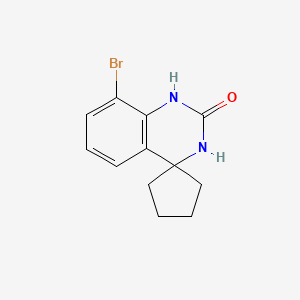
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
